(R)-2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a pyrrolidine ring, a cyclopropylmethyl group, and a chloroethanone moiety, making it a versatile molecule for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using a cyclopropylmethyl halide and a suitable nucleophile.
Chlorination: The chloroethanone moiety can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of ®-2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
®-2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl, amino, or alkyl derivatives.
Scientific Research Applications
®-2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates targeting various diseases.
Biological Studies: It can be used to study the interactions of small molecules with biological targets, such as enzymes or receptors.
Pharmaceuticals: The compound may serve as an intermediate in the synthesis of pharmaceutical agents with therapeutic potential.
Industrial Applications: It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of ®-2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone: The enantiomer of the compound with similar chemical properties but different biological activity.
2-Chloro-1-(3-((methylamino)pyrrolidin-1-yl)ethanone: A structurally similar compound with a methyl group instead of a cyclopropylmethyl group.
Uniqueness
®-2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone is unique due to its specific stereochemistry and the presence of the cyclopropylmethyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H17ClN2O |
---|---|
Molecular Weight |
216.71 g/mol |
IUPAC Name |
2-chloro-1-[(3R)-3-(cyclopropylmethylamino)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C10H17ClN2O/c11-5-10(14)13-4-3-9(7-13)12-6-8-1-2-8/h8-9,12H,1-7H2/t9-/m1/s1 |
InChI Key |
LWPUOYIAFCRFNC-SECBINFHSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1NCC2CC2)C(=O)CCl |
Canonical SMILES |
C1CC1CNC2CCN(C2)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.